N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a benzylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Fluorobenzyl)cyclopentylamine
- N-cyclopentyl-N-(4-fluorobenzyl)amine
Uniqueness
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is unique due to the presence of both cyclopentyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H22FNO |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H22FNO/c20-17-11-9-15(10-12-17)14-22-19-8-4-1-5-16(19)13-21-18-6-2-3-7-18/h1,4-5,8-12,18,21H,2-3,6-7,13-14H2 |
InChI-Schlüssel |
UNLQTVAVWVMEFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.